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molecular formula C11H22 B8481262 2-Undecene

2-Undecene

Cat. No. B8481262
M. Wt: 154.29 g/mol
InChI Key: JOHIXGUTSXXADV-UHFFFAOYSA-N
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Patent
US06333441B1

Procedure details

At the end of reaction, 50 ml of a saturated ammonium chloride aqueous solution and 100 ml of n-hexane were added to the reaction solution. The organic layer was extracted, dried over magnesium sulfate, and filtered. By distilling off the solvent, there was obtained 12 grams of 2-undecene in a substantially quantitative yield.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].[CH3:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]>>[CH3:3][CH:4]=[CH:5][CH2:6][CH2:7][CH2:8][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
100 mL
Type
reactant
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to the reaction solution
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
By distilling off the solvent

Outcomes

Product
Name
Type
product
Smiles
CC=CCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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